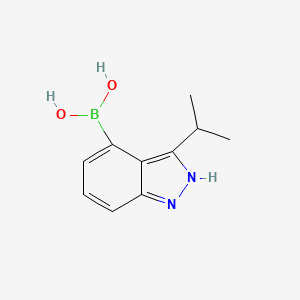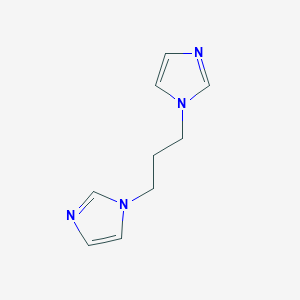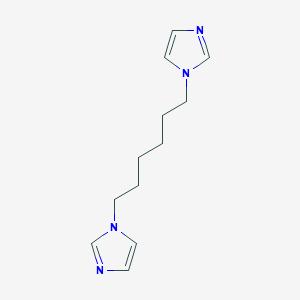
4,4'-(1-bromomethyl) bis-Benzonitrile
Overview
Description
4,4’-(1-Bromomethyl) bis-Benzonitrile is an organic compound with the molecular formula C15H9BrN2. It is a colorless solid that is soluble in some organic solvents. This compound is primarily used as a synthetic intermediate in various chemical reactions and has applications in research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1-Bromomethyl) bis-Benzonitrile typically involves the bromination of 4,4’-dimethylbenzonitrile. The reaction is carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) under specific conditions to ensure the selective bromination of the methyl groups .
Industrial Production Methods: Industrial production methods for 4,4’-(1-Bromomethyl) bis-Benzonitrile are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4’-(1-Bromomethyl) bis-Benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Condensation Reactions: It can react with compounds like homophthalic anhydride to form complex structures.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Base catalysts like potassium hydroxide (KOH) are often used to facilitate reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with 2H-tetrazole in the presence of KOH yields 4-[(2H-tetrazol-2-yl)methyl]benzonitrile .
Scientific Research Applications
4,4’-(1-Bromomethyl) bis-Benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and ligands.
Biology: The hydrochloride form of this compound has shown cytotoxic activity against human tumor cell lines.
Medicine: It is used in the synthesis of analogues with potential therapeutic properties.
Industry: It serves as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4’-(1-Bromomethyl) bis-Benzonitrile involves its ability to undergo substitution and condensation reactions, forming new compounds with different properties. The molecular targets and pathways involved depend on the specific application and the nature of the compounds formed .
Comparison with Similar Compounds
4-(Bromomethyl)benzonitrile:
4-Cyanobenzyl bromide: Another related compound with similar reactivity but different applications.
Uniqueness: 4,4’-(1-Bromomethyl) bis-Benzonitrile is unique due to its two bromomethyl groups, which allow for more complex and diverse chemical reactions compared to its similar counterparts .
Properties
IUPAC Name |
4-[bromo-(4-cyanophenyl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2/c16-15(13-5-1-11(9-17)2-6-13)14-7-3-12(10-18)4-8-14/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGKQDFBVORSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3150731.png)



![7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B3150757.png)

![4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B3150784.png)





![4-[(2-Ethoxy-2-oxoethyl)amino]-4-oxobutanoic acid](/img/structure/B3150818.png)

